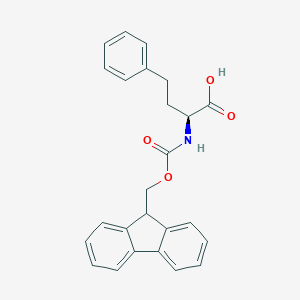

Fmoc-L-homofenilalanina

Descripción general

Descripción

Fmoc-L-homophenylalanine, also known as N-(9-fluorenylmethoxycarbonyl)-L-homophenylalanine, is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .

Aplicaciones Científicas De Investigación

Fmoc-L-homophenylalanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and proteins, facilitating the study of protein structure and function.

Biology: The compound is employed in the development of peptide-based drugs and biomaterials.

Medicine: It is used in the synthesis of therapeutic peptides and as an intermediate in the production of pharmaceuticals.

Industry: Fmoc-L-homophenylalanine is utilized in the manufacture of diagnostic reagents and as a component in various biochemical assays

Mecanismo De Acción

Target of Action

Fmoc-L-homophenylalanine, a modified form of phenylalanine, has been found to have antimicrobial properties specific to Gram-positive bacteria, including MRSA . The primary targets of this compound are these bacteria, where it acts to inhibit their growth and proliferation .

Mode of Action

Fmoc-L-homophenylalanine interacts with its targets by crossing the bacterial membrane and reducing the glutathione levels, which is essential for bacterial growth and survival . At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeability and integrity, which leads to the death of Gram-positive bacteria .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the bacterial cell membrane, leading to oxidative and osmotic stress . This disruption of the bacterial cell’s homeostasis can lead to cell death .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could impact its bioavailability and distribution within the body.

Result of Action

The primary result of Fmoc-L-homophenylalanine’s action is the inhibition of bacterial growth and proliferation. This is achieved through the compound’s interaction with the bacterial cell membrane, leading to oxidative and osmotic stress, and ultimately, cell death .

Action Environment

The action of Fmoc-L-homophenylalanine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability and efficacy .

Análisis Bioquímico

Biochemical Properties

Fmoc-L-homophenylalanine participates in various biochemical reactions, primarily due to the presence of the phenylalanine residue. Phenylalanine is known to interact with a variety of enzymes and proteins, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine, a precursor for several important biomolecules . The exact nature of these interactions depends on the specific context and the other molecules present.

Cellular Effects

Studies have shown that certain Fmoc-conjugated amino acids, including Fmoc-phenylalanine, exhibit antibacterial activity . This suggests that Fmoc-L-homophenylalanine may also influence cell function, potentially through interactions with cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fmoc-L-homophenylalanine is complex and depends on the specific biochemical context. In peptide synthesis, the Fmoc group is removed by a base, allowing the phenylalanine residue to participate in peptide bond formation . In other contexts, Fmoc-L-homophenylalanine may interact with biomolecules through its phenylalanine residue, potentially influencing enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of Fmoc-L-homophenylalanine over time in laboratory settings are important considerations for its use. While specific data on Fmoc-L-homophenylalanine is limited, Fmoc-protected amino acids are generally stable under standard storage conditions .

Metabolic Pathways

Fmoc-L-homophenylalanine is likely to be involved in metabolic pathways related to phenylalanine metabolism. Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine .

Transport and Distribution

Like other amino acids, it is likely to be transported across cell membranes by amino acid transporters .

Subcellular Localization

The subcellular localization of Fmoc-L-homophenylalanine is likely to depend on the specific cellular context and the presence of other molecules. As an amino acid derivative, it may be found in various cellular compartments, including the cytoplasm and potentially within organelles involved in protein synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fmoc-L-homophenylalanine can be synthesized through various methods. One common approach involves the reaction of L-homophenylalanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: In industrial settings, the production of Fmoc-L-homophenylalanine often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with Fmoc-L-homophenylalanine being one of the building blocks. The use of automated systems ensures high efficiency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-L-homophenylalanine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.

Oxidation: Potassium permanganate or other oxidizing agents.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

Deprotected Amino Acid: Removal of the Fmoc group yields L-homophenylalanine.

Peptide Chains: Coupling reactions result in the formation of peptide chains with Fmoc-L-homophenylalanine as one of the residues.

Comparación Con Compuestos Similares

Fmoc-L-phenylalanine: Similar to Fmoc-L-homophenylalanine but lacks the additional methylene group in the side chain.

Fmoc-D-homophenylalanine: The D-enantiomer of Fmoc-L-homophenylalanine, used in the synthesis of D-peptides.

Fmoc-L-tyrosine: Contains a hydroxyl group on the phenyl ring, providing different chemical properties and reactivity.

Uniqueness: Fmoc-L-homophenylalanine is unique due to the presence of an additional methylene group in its side chain, which can influence the conformation and properties of the resulting peptides. This structural difference can affect the biological activity and stability of the peptides, making Fmoc-L-homophenylalanine a valuable building block in peptide synthesis .

Actividad Biológica

Fmoc-L-homophenylalanine (Fmoc-Hphe) is a non-standard amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique biological properties. This compound, characterized by its fluorenylmethyloxycarbonyl (Fmoc) protective group, serves as a versatile building block in peptide synthesis, influencing various biological activities.

Chemical Structure and Properties

Fmoc-L-homophenylalanine is structurally similar to phenylalanine but contains an additional methylene group in its side chain. This modification affects its hydrophobicity and steric properties, making it useful in designing peptides with specific functionalities.

Biological Activity

Research has demonstrated that Fmoc-L-homophenylalanine exhibits several biological activities:

- Calcium Modulation : Fmoc-Hphe has been shown to modulate intracellular calcium levels. It inhibits increases in intracellular calcium by interacting with phospholipid ester linkages, which can influence various cellular processes, including muscle contraction and neurotransmitter release.

- Anticancer Properties : Studies indicate that peptides synthesized with Fmoc-Hphe can exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been implicated in preventing gastric mucosal lesions and demonstrating antiproliferative activity in vitro.

- Antibacterial Activity : Fmoc-Hphe has also been noted for its antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting biofilm formation and reducing the structural integrity of bacterial extracellular matrices .

The precise mechanisms through which Fmoc-L-homophenylalanine exerts its biological effects are still being elucidated. The modulation of calcium signaling pathways is a significant area of focus, as calcium ions play crucial roles in various physiological processes. Additionally, the ability of Fmoc-Hphe to interfere with biofilm formation suggests potential applications in combating antibiotic resistance by destabilizing bacterial communities .

Comparative Analysis with Related Compounds

To better understand the unique properties of Fmoc-L-homophenylalanine, a comparison with related compounds is useful:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| L-Phenylalanine | High | Neurotransmitter precursor; aggregation in diseases |

| D-Phenylalanine | Moderate | Inhibits L-phenylalanine fibril formation |

| Fmoc-L-Phenylalanine | High | Antimicrobial; used in drug delivery systems |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of peptides containing Fmoc-Hphe on MCF-7 breast cancer cells, showing significant inhibition of cell proliferation at specific concentrations (IC50 values reported between 10–33 nM) .

- Biofilm Disruption : Research demonstrated that Fmoc-Hphe could reduce the protein and polysaccharide content in biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa by up to 60%, indicating its potential as an antimicrobial agent .

- Calcium Signaling : Investigations into the calcium modulation properties of Fmoc-Hphe revealed that it could significantly alter calcium influx in neuronal cells, suggesting implications for neurological health and disease management.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHPCIUGLIZADU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375787 | |

| Record name | Fmoc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132684-59-4 | |

| Record name | Fmoc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Fmoc-L-homophenylalanine in influencing intracellular calcium levels?

A1: Fmoc-L-homophenylalanine elevates intracellular calcium concentrations () by triggering the release of calcium from the endoplasmic reticulum, a key calcium storage site within cells [, ]. This release is not dependent on inositol trisphosphate (IP3), a common second messenger involved in calcium signaling []. Instead, the compound appears to act through a pathway involving phospholipase C []. Additionally, Fmoc-L-homophenylalanine promotes calcium entry from the extracellular environment, a process known as capacitative calcium entry []. This entry is further enhanced by the activation of protein kinase C [].

Q2: In which cell types has Fmoc-L-homophenylalanine been shown to modulate intracellular calcium levels?

A2: Studies have demonstrated that Fmoc-L-homophenylalanine can increase in a variety of human cell lines. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.